

Dihydrocitrinone: A Comprehensive Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocitrinone (DHC) is a prominent metabolite of the mycotoxin citrinin, which is produced by several species of fungi including Aspergillus, Penicillium, and Monascus.[1] While citrinin itself is a known nephrotoxin, the metabolic conversion to **dihydrocitrinone** is largely considered a detoxification pathway, as DHC exhibits significantly lower cytotoxicity and genotoxicity.[1][2][3] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **dihydrocitrinone**, tailored for professionals in research and drug development.

Chemical Structure and Identification

Dihydrocitrinone, with the IUPAC name (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid, is a polyketide derivative. Its chemical structure is characterized by a dihydroisochromene core with multiple hydroxyl, methyl, and carboxylic acid functional groups.



Identifier	Value
IUPAC Name	(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
CAS Number	65718-85-6
Molecular Formula	C13H14O6
Molecular Weight	266.25 g/mol
SMILES	C[C@@H]1INVALID-LINKC

Physicochemical Properties

A summary of the known physicochemical properties of **dihydrocitrinone** is presented below. It is noteworthy that while some data is available, comprehensive experimental values for properties such as melting point and detailed spectral analyses are not extensively reported in publicly accessible literature.

Property	Value	Reference
Appearance	Solid	[1]
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile) and aqueous solutions of sodium hydroxide, sodium carbonate, and sodium acetate.	[1]
Flash Point	196.3 °C	[N/A]
Storage	Store at < -15°C in a well- closed container.	[N/A]

Spectral Data

Detailed spectral data for **dihydrocitrinone** is crucial for its identification and characterization. While complete datasets are not readily available in all cases, some mass spectrometry



information has been reported.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for the detection and quantification of **dihydrocitrinone** in biological matrices.[4][5]

Experimental Data from PubChem[6]:

Parameter	Value	
Instrument	Maxis II HD Q-TOF Bruker	
Ionization Mode	ESI Negative	
Precursor Ion ([M-H] ⁻)	265.072 m/z	
Major Fragment Ions (m/z)	221.081116 (100%), 265.065887 (69.57%), 83.045883 (28.41%), 135.048111 (24.20%), 159.039215 (19.20%)	

Parameter	Value
Instrument	Maxis II HD Q-TOF Bruker
Ionization Mode	ESI Positive
Precursor Ion ([M+H]+)	267.086 m/z
Major Fragment Ions (m/z)	249.075439 (100%), 203.070114 (34.85%), 231.064774 (18.93%), 250.079315 (7.87%), 175.074158 (5.81%)

Note: 1H NMR, 13C NMR, IR, and UV-Vis spectral data for **dihydrocitrinone** are not extensively available in the reviewed literature. Researchers are advised to perform their own spectral analyses for detailed characterization.

Biological Activity and Toxicology



Dihydrocitrinone is primarily recognized as the major urinary metabolite of citrinin in humans. [1] The conversion of citrinin to **dihydrocitrinone** is considered a detoxification process, as **dihydrocitrinone** demonstrates significantly lower biological activity and toxicity compared to its parent compound.[2][3]

Cytotoxicity

In vitro studies have consistently shown that **dihydrocitrinone** is less cytotoxic than citrinin.

Cell Line	Assay	IC50 (Dihydrocitr inone)	IC50 (Citrinin)	Exposure Time	Reference
V79	Neutral Red Uptake	320 μΜ	70 μΜ	24 h	[2][3]
V79	Neutral Red Uptake	200 μΜ	62 μΜ	48 h	[2][3]

Genotoxicity

Dihydrocitrinone has been shown to be non-genotoxic in in vitro assays, in stark contrast to its parent compound, citrinin.

Assay	Cell Line	Dihydrocitri none Result	Citrinin Result	Concentrati on	Reference
Micronucleus Assay	V79	No genotoxic effect	Concentratio n-dependent increase in micronuclei	Up to 300 μM (DHC), ≥30 μM (Citrinin)	[2][3]

Signaling Pathways

Currently, there is a lack of specific research on the direct effects of **dihydrocitrinone** on cellular signaling pathways. The majority of studies on the mechanism of action have focused on citrinin, which has been shown to impact pathways such as the RTK/KRAS/RAF/MAPK cascade and to induce oxidative stress and mitochondrial dysfunction.[7] Given the structural

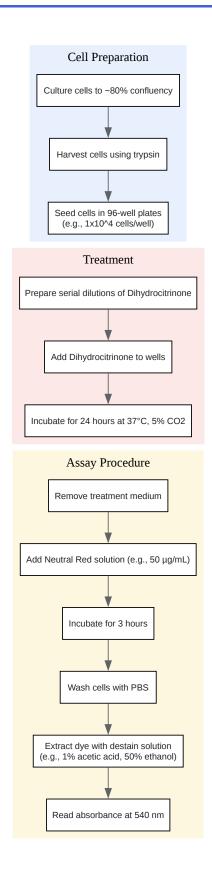


similarity, it is plausible that **dihydrocitrinone** may interact with similar targets, albeit with much lower affinity and potency. However, dedicated studies are required to elucidate the specific molecular interactions of **dihydrocitrinone**.

Experimental Protocols Neutral Red Uptake Assay for Cytotoxicity

This protocol is a generalized procedure for assessing cytotoxicity based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.





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Workflow for the Neutral Red Uptake Assay.



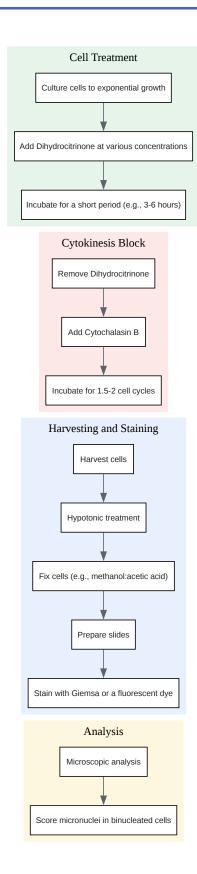
Detailed Steps:

- Cell Seeding: Plate cells in a 96-well microtiter plate at a density that will not reach confluency before the end of the experiment and allow them to attach overnight.[8]
- Treatment: Replace the culture medium with fresh medium containing various concentrations of dihydrocitrinone. Include appropriate vehicle controls.[8]
- Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[2][8]
- Neutral Red Staining: Remove the treatment medium and add medium containing a specific concentration of neutral red (e.g., 40-50 µg/mL). Incubate for approximately 3 hours.[8]
- Dye Extraction: After incubation, wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.[8]
- Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a
 wavelength of approximately 540 nm. The amount of dye retained is proportional to the
 number of viable cells.[8]

In Vitro Micronucleus Assay for Genotoxicity

This assay is used to detect the genotoxic potential of a compound by identifying the formation of micronuclei, which are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.





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Workflow for the in vitro Micronucleus Assay.



Detailed Steps:

- Cell Treatment: Expose exponentially growing cells to various concentrations of dihydrocitrinone, along with positive and negative controls. The treatment duration is typically short, covering a fraction of the cell cycle.[9][10]
- Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This agent inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.[9][10]
- Harvesting: After an incubation period equivalent to 1.5-2 normal cell cycle lengths, harvest the cells.[9][10]
- Slide Preparation: Treat the harvested cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the fixed cells onto microscope slides and air dry.[9][10]
- Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and any micronuclei.[9]
- Scoring: Analyze the slides under a microscope, scoring the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).[9]

Conclusion

Dihydrocitrinone, the primary metabolite of the mycotoxin citrinin, represents a significant detoxification product with substantially lower cytotoxic and genotoxic potential than its parent compound. This technical guide provides a consolidated overview of its chemical structure, physicochemical properties, and biological activities, alongside detailed protocols for its in vitro toxicological assessment. While there is a need for further research to fully elucidate its specific interactions with cellular signaling pathways and to establish a more comprehensive set of physicochemical data, the information presented herein serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

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